4-(Methylsulfonyl)benzenesulfonyl chloride
Overview
Description
4-(Methylsulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula CH3SO2C6H4SO2Cl. It is a sulfonyl chloride derivative, known for its reactivity and utility in various chemical synthesis processes. This compound is often used as an intermediate in the preparation of other chemical substances, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-methylbenzenesulfonyl chloride with chlorosulfonic acid, followed by oxidation using hydrogen peroxide or a similar oxidizing agent . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
4-(Methylsulfonyl)benzenesulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzylsulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
Uniqueness
4-(Methylsulfonyl)benzenesulfonyl chloride is unique due to its dual sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds with only one sulfonyl chloride group .
Properties
IUPAC Name |
4-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJOQICPGZGYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370617 | |
Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-91-8 | |
Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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